1,1-Dimethoxy-4-methylpentan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

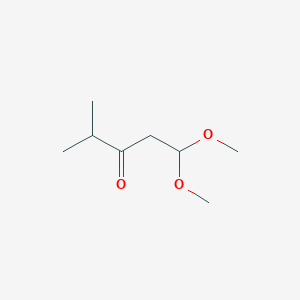

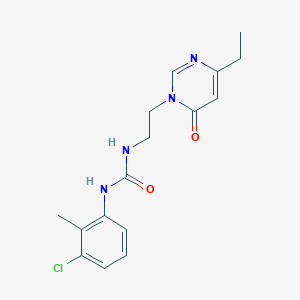

“1,1-Dimethoxy-4-methylpentan-3-one” is a chemical compound with the molecular formula C8H16O3 . It is used as an intermediate in the chemical and pharmaceutical industries .

Synthesis Analysis

The synthesis of “this compound” involves a series of chemical reactions. The compound can be synthesized through a facile and convenient method . Aniline is added to a solution of 1,1-dimethoxy-4,4-dimethylthio-3-buten-2-one in CH3CN, and the mixture is refluxed for 6 hours . The solvent is then evaporated to afford an oily viscous crude product, which is purified by flash column chromatography over silica .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pentanone core with two methoxy groups attached to the first carbon and a methyl group attached to the fourth carbon .Scientific Research Applications

Reaction Mechanisms in Hydrocarbons

A study by Dokolas et al. (1998) explored the reactivity of hydrocarbons, including 3-methylpentane, towards t-butoxy radicals. This research is crucial for understanding the reaction mechanisms in hydrocarbons and could provide insights into the behavior of related compounds like 1,1-Dimethoxy-4-methylpentan-3-one (Dokolas, Peter; Loer, S.; Solomon, D., 1998).

Graft Copolymerization Studies

In 2000, Dokolas et al. conducted graft copolymerization studies using hydrocarbons as models for polyolefins, which might be relevant for the application of this compound in polymer chemistry (Dokolas, Peter; Looney, M.; Musgrave, S.; Poon, S.; Solomon, D., 2000).

Reactions with Enols

Couture et al. (1997) investigated the reactions of nucleophilic carbenes with enols, including 3-methylpentane-2,4-dione. This study contributes to the understanding of the reactivity of compounds similar to this compound with enols (Couture, Philippe; Pole, D.; Warkentin, J., 1997).

Spectroscopic Properties

Harvey and Durocher (1985) studied the spectroscopic and photophysical properties of carbazole derivatives in different solvents, including 3-methylpentane. Insights from this study could be relevant for understanding the optical properties of this compound (Harvey, P. D.; Durocher, Gilles, 1985).

Fluorescence Studies

Itoh et al. (1979) investigated the dual fluorescence of compounds in 3-methylpentane, providing valuable information that could be applicable to the study of this compound's fluorescence properties (Itoh, M.; Inoue, Kenji; Kuzuhara, T.; Kusui, Tomoko, 1979).

Properties

IUPAC Name |

1,1-dimethoxy-4-methylpentan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-6(2)7(9)5-8(10-3)11-4/h6,8H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDOCHQFVMKVKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Hydroxypiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930726.png)

![5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2930727.png)

![ethyl 4-(2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2930728.png)

methanone](/img/structure/B2930731.png)

![[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B2930735.png)

![2-(4-chlorophenoxy)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2930740.png)

![3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2930742.png)

![2-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B2930743.png)

![4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile](/img/structure/B2930744.png)